N'-[(Ethoxycarbonyl)oxy]propanimidamide
Description
N'-[(Ethoxycarbonyl)oxy]propanimidamide is a propanimidamide derivative featuring an ethoxycarbonyloxy (-O-CO-OCH₂CH₃) substituent on the amidine nitrogen. The ethoxycarbonyloxy group combines ester and carbamate functionalities, likely enhancing lipophilicity and influencing interactions with biological targets such as enzymes or receptors . This compound’s molecular formula is inferred as C₆H₁₁N₃O₃ (molecular weight ~173.17 g/mol), though experimental validation is required.
Properties
CAS No. |
62626-09-9 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(1-aminopropylideneamino) ethyl carbonate |
InChI |
InChI=1S/C6H12N2O3/c1-3-5(7)8-11-6(9)10-4-2/h3-4H2,1-2H3,(H2,7,8) |
InChI Key |
UAMJBTDNSZQTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethoxycarbonyl)oxy]propanimidamide typically involves the reaction of propanimidamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Propanimidamide+Ethyl chloroformate→N’-[(Ethoxycarbonyl)oxy]propanimidamide+HCl
Industrial Production Methods
Industrial production of N’-[(Ethoxycarbonyl)oxy]propanimidamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(Ethoxycarbonyl)oxy]propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted propanimidamide derivatives.
Scientific Research Applications
N’-[(Ethoxycarbonyl)oxy]propanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(Ethoxycarbonyl)oxy]propanimidamide involves its interaction with specific molecular targets. The ethoxycarbonyl group can undergo hydrolysis to release the active propanimidamide moiety, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent-Driven Structural Comparisons
| Compound Name | Molecular Formula | Key Substituent(s) | Unique Features |
|---|---|---|---|
| N'-[(Ethoxycarbonyl)oxy]propanimidamide | C₆H₁₁N₃O₃ | Ethoxycarbonyloxy | High lipophilicity; ester-carbamate hybrid |
| 2-Ethoxy-N'-hydroxypropanimidamide | C₅H₁₂N₂O₂ | Ethoxy, Hydroxy | Dual polar/nonpolar reactivity |
| N'-Hydroxy-2-(2-methylpropoxy)propanimidamide | C₇H₁₆N₂O₂ | 2-Methylpropoxy | Enhanced steric bulk; antimicrobial activity |
| N'-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide | C₅H₉N₅O | Triazole ring | Heterocyclic-driven enzyme inhibition |
| N'-Hydroxy-2-(piperazin-1-yl)propanimidamide | C₇H₁₆N₄O | Piperazine ring | Basic nitrogen centers; enzyme modulation |
Key Observations :
- Alkoxy vs. Heterocyclic Substituents : Alkoxy groups (e.g., 2-methylpropoxy) enhance steric bulk, affecting binding pocket interactions, while triazole or piperazine rings introduce hydrogen-bonding or charge-based interactions .
Key Findings :
- Antimicrobial Activity : Alkoxy-substituted amidines (e.g., 2-methylpropoxy) show broad-spectrum antimicrobial effects, suggesting that the ethoxycarbonyloxy group may exhibit similar activity with altered potency .
- Enzyme Inhibition : Triazole- or piperazine-containing analogs demonstrate specificity for metalloenzymes, implying that the ethoxycarbonyloxy group’s electrophilic carbonyl could target serine hydrolases .
Physicochemical Properties
Table 3: Key Physicochemical Parameters
| Property | This compound | 2-Ethoxy-N'-hydroxypropanimidamide | N'-Hydroxy-2-(2-methylpropoxy)propanimidamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 173.17 | 132.16 | 160.22 |
| logP (Predicted) | 1.2 | 0.5 | 1.8 |
| Water Solubility | Low | Moderate | Low |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
